{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide
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Overview
Description
VUF11418 is a small-molecule agonist of the chemokine receptor CXCR3. This compound has been studied for its potential therapeutic applications, particularly in modulating immune responses and inflammation. The chemokine receptor CXCR3 is a G protein-coupled receptor that plays a crucial role in the migration of effector and memory T cells, making it a significant target in various inflammatory and autoimmune diseases .
Preparation Methods
The synthesis of VUF11418 involves multiple steps and specific reaction conditions. The compound is typically synthesized through a series of organic reactions, including halogenation and amination. The detailed synthetic route involves the preparation of intermediate compounds, which are then subjected to further chemical reactions to yield the final product . Industrial production methods for VUF11418 are not widely documented, but the synthesis generally follows standard organic chemistry protocols involving purification and characterization steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
VUF11418 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VUF11418 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: Used as a chemical tool to study the activation and signaling pathways of the CXCR3 receptor.
Biology: Employed in research to understand the role of CXCR3 in T cell migration and immune response modulation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases by modulating T cell migration and activity
Mechanism of Action
VUF11418 exerts its effects by acting as an agonist of the CXCR3 receptor. Upon binding to the receptor, it activates downstream signaling pathways, including the activation of the kinase Akt, which promotes T cell migration. This mechanism is crucial for modulating immune responses and inflammation .
Comparison with Similar Compounds
VUF11418 is compared with other similar compounds, such as VUF15888 and VUF16620. These compounds also target the CXCR3 receptor but differ in their efficacy and specific signaling pathways activated. For instance, VUF16216 displays a significant efficacy switch from antagonism to full agonism, making it unique compared to VUF11418 . Other similar compounds include VUF10661, which has been validated as a biased agonist for CXCR3 .
Properties
Molecular Formula |
C25H31I2N |
---|---|
Molecular Weight |
599.3 g/mol |
IUPAC Name |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UHSBTJDUAWBQGE-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] |
Origin of Product |
United States |
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